molecular formula C9H9N3O2 B1610926 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 293758-83-5

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1610926
CAS No.: 293758-83-5
M. Wt: 191.19 g/mol
InChI Key: HVOLMMKQGYDNND-UHFFFAOYSA-N
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Description

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring both pyrrole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common synthetic route involves the cyclization of appropriate precursors.

    One-Pot Synthesis: Another method involves a one-pot cascade reaction, which can be metal-free and efficient.

Industrial Production Methods: Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrole or pyrazole rings can be functionalized using various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenated reagents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has diverse applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth or inflammation.

    Receptor Binding: It may interact with cellular receptors, modulating biological responses.

    Pathway Modulation: It can affect signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11-8(12-4-2-3-5-12)7(6-10-11)9(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOLMMKQGYDNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573377
Record name 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293758-83-5
Record name 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylic acid ethyl ester (20 g, 91.2 mmol; available from Butt Park Ltd., Camelford, Cornwall, UK) in methanol (100 mL) and water (100 mL) was added LiOH (2.4 g, 100 mmol). The reaction mixture was stirred at reflux for 4 hours and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water, acidified to pH 2 with concentrated HCl (9 mL), and extracted with ethyl acetate. The combined extracts were evaporated in vacuo to give 1-methyl-5-pyrrol-1-yl-1H-pyrazole-4-carboxylic acid which was used without further purification.
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20 g
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2.4 g
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100 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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